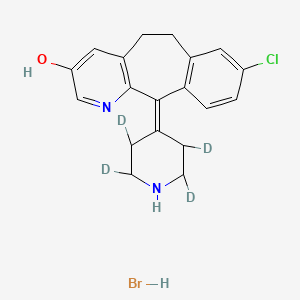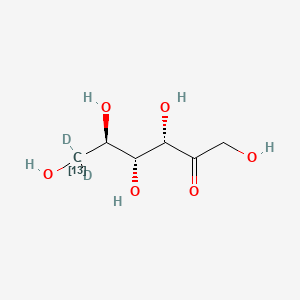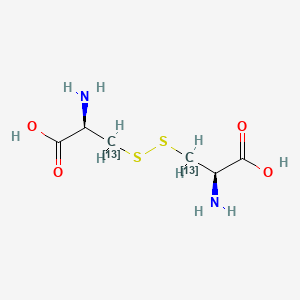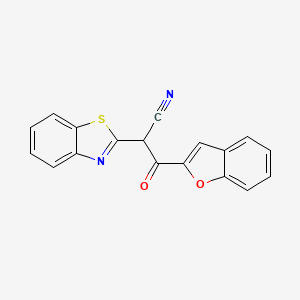
Sirtuin modulator 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirtuin modulator 4 is a compound that modulates the activity of sirtuins, a family of proteins involved in regulating cellular processes such as metabolism, DNA repair, and aging. Sirtuins are NAD±dependent deacetylases and ADP-ribosyltransferases that play crucial roles in various biological functions. This compound has shown potential in extending cellular lifespan and preventing diseases such as diabetes, obesity, neurodegenerative disorders, cardiovascular diseases, inflammation, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sirtuin modulator 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protecting groups to ensure selective reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Sirtuin modulator 4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated compounds .
Scientific Research Applications
Sirtuin modulator 4 has a wide range of scientific research applications, including:
Mechanism of Action
Sirtuin modulator 4 exerts its effects by modulating the activity of sirtuins. It binds to the active site of sirtuins, influencing their deacetylase and ADP-ribosyltransferase activities. This modulation affects various molecular targets and pathways, including those involved in DNA repair, metabolism, and cellular stress responses .
Comparison with Similar Compounds
Resveratrol: A natural compound known for its sirtuin-activating properties.
SRT1720: A synthetic sirtuin activator with potential therapeutic applications.
Salermide: A sirtuin inhibitor that induces apoptosis in cancer cells.
Uniqueness: Sirtuin modulator 4 is unique in its specific binding affinity and selectivity for certain sirtuin isoforms, making it a valuable tool for studying sirtuin functions and developing targeted therapies .
Properties
Molecular Formula |
C18H10N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-2-(1,3-benzothiazol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C18H10N2O2S/c19-10-12(18-20-13-6-2-4-8-16(13)23-18)17(21)15-9-11-5-1-3-7-14(11)22-15/h1-9,12H |
InChI Key |
QKHIBBWTWNUTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)C(C#N)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
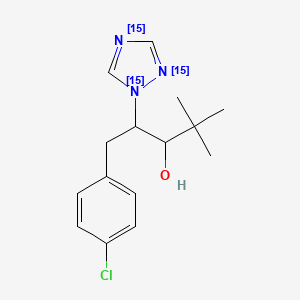
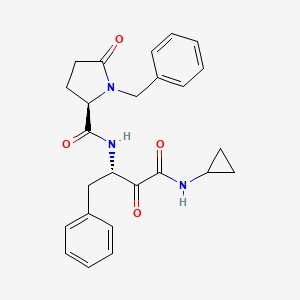
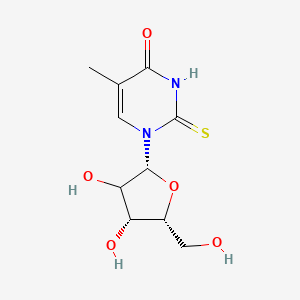
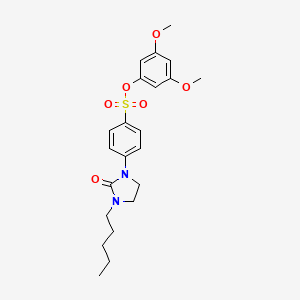
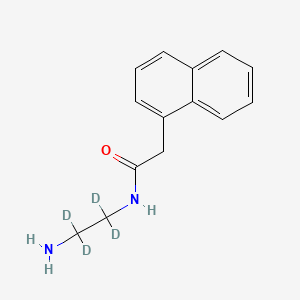
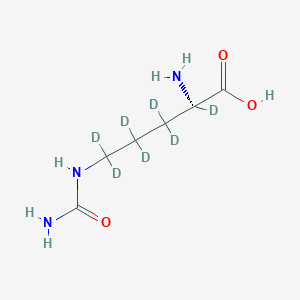
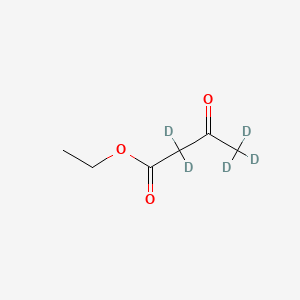
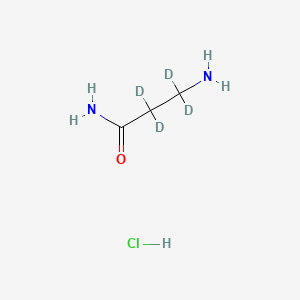
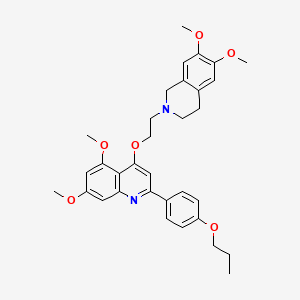
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
